![molecular formula C12H13Cl2NO B2687800 (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one CAS No. 478041-27-9](/img/structure/B2687800.png)
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one
Description
“(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one” is a chemical compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butenone backbone with a 2,4-dichlorophenyl group and a dimethylamino group attached . Further structural analysis could be performed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.14 . Other physical and chemical properties such as melting point, boiling point, and density could be determined through experimental analysis .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies focusing on synthesis techniques and structural elucidation. For instance, it's used in the synthesis of conjugated dienes and diynes through oxidative dimerization, showcasing its utility in creating complex organic molecules with potential for further chemical modifications (Rodríguez et al., 2006), (Rodríguez et al., 2001). Additionally, its molecular structure has been analyzed, revealing interactions such as C—H⋯O and weak C—H⋯π, which are significant for understanding molecular packing and interaction in the solid state (Bappalige et al., 2009).
Charge-Transfer Complexes
Research on charge-transfer complexes involving "(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one" and its derivatives has been conducted to explore their electronic properties. These complexes, formed with acceptors like TCNE, are studied for their X-ray structures, demonstrating the compound's role in developing materials with specific electronic characteristics (Rodríguez et al., 1996).
Optical and Electronic Properties
The compound's derivatives have been explored for their nonlinear optical properties, which are crucial for developing optical materials for applications such as optical limiters and switches. Such studies involve the synthesis of novel derivatives and the examination of their optical absorption behavior under various conditions (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-8(15(2)3)6-12(16)10-5-4-9(13)7-11(10)14/h4-7H,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQOEJJFBNCVPV-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=C(C=C(C=C1)Cl)Cl)/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328314 | |
Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822245 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478041-27-9 | |
Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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